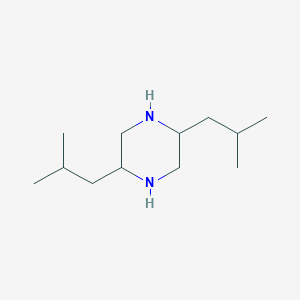

(2S,5R)-2,5-Diisobutyl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

2,5-bis(2-methylpropyl)piperazine |

InChI |

InChI=1S/C12H26N2/c1-9(2)5-11-7-14-12(8-13-11)6-10(3)4/h9-14H,5-8H2,1-4H3 |

InChI Key |

PCIZNFXJQOGTNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNC(CN1)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2s,5r 2,5 Diisobutyl Piperazine and Its Chiral Derivatives

General Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a foundational step in the synthesis of its derivatives. Numerous strategies have been developed, which can be broadly categorized into condensation reactions, cyclization of linear precursors, and intramolecular ring-closing reactions. nih.govresearchgate.net

Condensation reactions provide a versatile and widely used approach for forming the piperazine skeleton. These methods typically involve the reaction between two components that together provide the six atoms of the heterocyclic ring.

A common strategy involves the reaction between carbonyl compounds and amine condensation partners, which can yield a broad range of piperazines. organic-chemistry.org For instance, the catalytic cyclocondensation of ethylenediamine (B42938) (EDA) with ethylene (B1197577) glycol (EG) is one method for producing the parent piperazine ring. researchgate.net Another approach involves the condensation of diamines with other electrophiles. In the synthesis of the pharmaceutical Trilaciclib, a key step involves an intramolecular condensation to form a ketopiperazine (piperazinone) moiety. mdpi.com More complex macrocyclic structures containing piperazine units have been formed through a 2:2 condensation of components like pyridine-2,6-dicarbaldehyde and 1,4-bis(2-aminoethyl)piperazine. nih.gov

| Condensation Method | Reactants | Product Type | Reference |

| Carbonyl-Amine Condensation | Carbonyl compounds, Amine partners | Substituted Piperazines | organic-chemistry.org |

| Catalytic Cyclocondensation | Ethylenediamine (EDA), Ethylene Glycol (EG) | Unsubstituted Piperazine | researchgate.net |

| Intramolecular Condensation | Diamine precursor with electrophilic group | Ketopiperazine | mdpi.com |

| Schiff Base Condensation | Dicarbaldehyde, Diamine | Macrocyclic Piperazine | nih.gov |

The synthesis of carbon-substituted piperazines is frequently accomplished through the cyclization of appropriately functionalized linear diamine precursors. nih.gov This strategy offers a high degree of control over the substitution pattern of the final product.

One modern approach is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to furnish 2-substituted piperazines under mild conditions. organic-chemistry.org Palladium-catalyzed cyclization reactions have also been employed, coupling a propargyl unit with various diamine components to create highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.orgacs.org Another innovative method involves the use of stannyl (B1234572) amine protocol (SnAP) reagents, where a tin-substituted diamine reacts with an aldehyde to generate an imine, which then undergoes a copper-mediated radical cyclization. mdpi.com

A prominent subset of linear precursor cyclization involves the use of dipeptides and their derivatives to form 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. researchgate.netrsc.org These DKPs can serve as precursors to 2,5-disubstituted piperazines via reduction. The intramolecular cyclization of dipeptide esters is a well-established method, often used in prodrug design, where the reaction proceeds spontaneously to release an active compound and the DKP. researchgate.net

The synthesis of DKPs such as 3-benzyl-6-isobutylpiperazin-2,5-dione has been achieved through the cyclization of the corresponding methyl esters of N-protected dipeptides. belnauka.by The process typically involves coupling two amino acids to form a linear dipeptide, followed by deprotection of the N-terminus and subsequent intramolecular aminolysis to close the ring. calstate.edumdpi.com This cyclization can be promoted by heat or by using reagents in solution. calstate.edumdpi.com Interestingly, an environmentally benign method involves the catalyst-free cyclization of free amino acids at elevated temperatures to give DKPs in high yields. rsc.org

| Starting Material | Reaction Type | Product | Key Features | Reference |

| Dipeptide Esters | Intramolecular Aminolysis | 2,5-Diketopiperazine (DKP) | Spontaneous or induced cyclization | researchgate.net |

| N-Boc Dipeptide Methyl Esters | Deprotection & Cyclization | Substituted DKP | Two-step process | belnauka.bycalstate.edu |

| Free Amino Acids | Thermal Cyclization | 2,5-Diketopiperazine (DKP) | Catalyst-free, environmentally friendly | rsc.org |

Intramolecular ring-closing reactions represent another key strategy for constructing the piperazine ring, where a single linear molecule containing both nucleophilic nitrogen atoms cyclizes to form the heterocycle. researchgate.net These reactions are often highly efficient and can provide excellent stereochemical control.

A highly diastereoselective intramolecular hydroamination of an aminoalkene serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org In this approach, the hydroamination substrates are prepared from amino acid-derived cyclic sulfamidates. organic-chemistry.org Other notable examples include the intramolecular Fukuyama–Mitsunobu cyclization and hydroamination reactions catalyzed by zirconium-based catalysts, which have been applied to the diastereoselective synthesis of 2,5-disubstituted piperazines. rsc.org The principle of intramolecular nucleophilic substitution, where a nucleophile within a molecule displaces a leaving group to form a ring, is a fundamental concept applied in these syntheses. researchgate.net

Cyclization of Linear Precursors

Stereoselective Synthesis of 2,5-Disubstituted Piperazines

Achieving stereocontrol in the synthesis of 2,5-disubstituted piperazines like the (2S,5R) isomer of 2,5-diisobutyl-piperazine is of paramount importance, as the biological activity of such molecules is highly dependent on their three-dimensional structure. benthamdirect.com Many synthetic approaches have been developed where the stereochemistry of the final product is dictated by the configuration of the starting materials. benthamdirect.comcnr.it

Catalytic methods have proven effective for stereoselective synthesis. For example, a stereoselective catalytic reductive cyclization of dioximes has been shown to produce predominantly cis-2,6-disubstituted piperazines. nih.gov A one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines followed by a palladium-catalyzed annulation with propargyl carbonates can produce highly substituted piperazines with excellent stereoselectivity. acs.org

Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a powerful strategy for constructing stereochemically defined piperazines. benthamdirect.comcnr.it Natural amino acids are particularly common and effective chiral starting materials for these syntheses. rsc.orgbenthamdirect.com

One reported method involves the synthesis of cis-2,5-disubstituted homochiral piperazines through the regioselective ring-opening of chiral aziridines, which are themselves derived from natural amino acids, using amino acid methyl esters as nucleophiles. rsc.org Another approach begins with chiral diamines and amino alcohols to systematically prepare a diverse range of enantiomerically pure piperazines. nih.gov The synthesis of orthogonally protected 2-oxopiperazines from diamines derived from amino acids provides a versatile intermediate. benthamdirect.com These oxopiperazines can then be diastereoselectively functionalized and subsequently reduced to yield the desired polysubstituted piperazines. benthamdirect.com

| Chiral Precursor | Key Transformation | Product Stereochemistry | Reference |

| Natural Amino Acid-derived Aziridines | Regioselective Ring-Opening | cis-2,5-disubstituted | rsc.org |

| Chiral Diamines/Amino Alcohols | Heterocyclic Merging | Enantiomerically Pure | nih.gov |

| Natural Amino Acids | Formation of Oxopiperazine Intermediate | Diastereoselective Elaboration | benthamdirect.comcnr.it |

Chiral Pool Synthesis Approaches

Utilization of Chiral Amino Acid Precursors

A common and effective strategy for the synthesis of chiral piperazines involves the use of readily available chiral amino acids as starting materials. nih.govrsc.org This approach leverages the inherent chirality of the amino acid to introduce stereocenters into the final piperazine structure. For instance, the synthesis of homochiral cis-2,5-disubstituted piperazines can be achieved through the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochlorides. rsc.org This method has been successfully applied to produce a variety of cis-disubstituted piperazines. rsc.org

Another example involves the use of (S)-amino acids to create homochiral cis-2,5-disubstituted piperazines through a process involving Cu-catalyzed regioselective ring-opening and ring-closing of N-tosyl aziridines. rsc.org The synthesis of optically pure piperazines from diketopiperazines (cyclo-dipeptides) derived from amino acids has also been reported. researchgate.net This method utilizes borane/tetrahydrofuran (B95107) for the reduction of the diketopiperazine to the corresponding piperazine, which has been instrumental in the synthesis of certain antibiotic alkaloids. researchgate.net

The following table summarizes the synthesis of chiral piperazines from amino acid precursors:

Table 1: Synthesis of Chiral Piperazines from Amino Acid Precursors| Starting Material | Key Reaction Steps | Product | Reference |

|---|---|---|---|

| Chiral Aziridines (from amino acids) | Regioselective ring-opening with amino acid methyl ester hydrochlorides | cis-2,5-Disubstituted homochiral piperazines | rsc.org |

| (S)-Amino Acids | Cu-catalyzed ring-opening/closing of N-tosyl aziridines | cis-2,5-Disubstituted homochiral piperazines | rsc.org |

| Diketopiperazines (from amino acids) | Reduction with borane/tetrahydrofuran | Optically pure piperazines | researchgate.net |

| N-Phthalyl-protected α-aminoisobutyric acid | Pd(II)-catalyzed enantioselective C–H arylation | α,α-Disubstituted α-amino acids | rsc.org |

Asymmetric Catalysis in Piperazine Synthesis

Asymmetric catalysis offers a powerful and efficient route to chiral piperazines, often providing high enantioselectivity and diastereoselectivity. dicp.ac.cnrsc.org These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, have been extensively used in the asymmetric synthesis of piperazines and their precursors. nih.govdicp.ac.cnrsc.orgnih.govsnnu.edu.cnmdpi.comacs.org

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be readily converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org Similarly, palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones has been employed to synthesize highly enantioenriched tertiary piperazin-2-ones, which are precursors to tertiary piperazines. nih.govnih.gov

Iridium catalysts have also proven effective. For instance, an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed. dicp.ac.cn More recently, a method for the synthesis of C-substituted piperazines through a formal [3+3] cycloaddition of imines catalyzed by an iridium complex has been reported, yielding products with high regio- and diastereoselectivity. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives have been utilized to produce 3-substituted tetrahydropyridines, which are key intermediates for the synthesis of enantioenriched 3-piperidines. snnu.edu.cn

The table below highlights key metal-catalyzed asymmetric transformations for piperazine synthesis:

Table 2: Metal-Catalyzed Asymmetric Synthesis of Piperazines and Precursors| Catalyst System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Palladium/Chiral Ligand | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | High diastereoselectivity and enantioselectivity | dicp.ac.cnrsc.org |

| Palladium/Chiral Ligand | N-protected piperazin-2-ones | Enantioenriched tertiary piperazin-2-ones | Decarboxylative allylic alkylation | nih.govnih.gov |

| Iridium/Chiral Ligand | Unsaturated piperazin-2-ones | Chiral piperazin-2-ones | Asymmetric hydrogenation | dicp.ac.cn |

| Iridium Complex | Imines | C-substituted piperazines | [3+3] Cycloaddition, high regio- and diastereoselectivity | nih.gov |

| Rhodium/Chiral Ligand | Arylboronic acids and pyridine derivatives | 3-Substituted tetrahydropyridines | Asymmetric reductive Heck reaction | snnu.edu.cn |

Diastereoselective Control in Ring Formation

Achieving diastereoselective control during the formation of the piperazine ring is crucial for obtaining specific stereoisomers. Various strategies have been developed to influence the relative stereochemistry of substituents on the piperazine core.

One approach involves the reductive cyclization of dioximes. nih.govnih.gov This method, which proceeds via a sequential double Michael addition of nitrosoalkenes to amines followed by catalytic reductive cyclization, has been shown to predominantly form cis-isomers of 2,6-disubstituted piperazines. nih.gov In some cases, this process is stereospecific, yielding only the cis-isomer. nih.gov

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for establishing stereocenters in the synthesis of nitrogen-containing heterocycles, including piperazinones. beilstein-journals.orgnih.govnih.govfrontiersin.orgucl.ac.uk This reaction, involving the addition of a nitroalkane to an imine, can be used to control the relative stereochemistry of adjacent carbon atoms.

In the synthesis of a piperazinone derivative, a reductive nitro-Mannich reaction was employed as the key step to set the C5/C6 relative stereochemistry. beilstein-journals.orgnih.govucl.ac.uk The conjugate addition of a hydride to a nitroalkene, followed by trapping of the resulting nitronate anion with an imine, led to the formation of a β-nitroamine with high diastereoselectivity. nih.gov Subsequent reduction of the nitro group and cyclization furnished the piperazinone with the desired stereochemistry. The stereochemistry of the final product was unambiguously confirmed by single-crystal X-ray diffraction. beilstein-journals.orgucl.ac.uk This demonstrates the utility of the nitro-Mannich reaction in controlling the diastereoselectivity of piperazine ring formation. beilstein-journals.orgnih.govfrontiersin.orgucl.ac.uk

Synthesis of Specific (2S,5R) Isomers and Related Chiral Intermediates

The synthesis of specific isomers, such as (2S,5R)-2,5-diisobutyl-piperazine, often requires a combination of the aforementioned strategies. While direct synthesis of this specific compound is not detailed in the provided results, the synthesis of related structures provides a clear pathway. For example, the diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid has been achieved, with the key step being a highly diastereoselective epoxidation of an enantiomerically pure cyclic enamide intermediate. nih.gov

The synthesis of 3-substituted piperazine-2-acetic acid esters, which are valuable chiral building blocks, has been accomplished from 1,2-diamines. nih.gov This method involves the reaction of an orthogonally protected diamine with bromoethyldiphenylsulfonium triflate, followed by deprotection to yield the piperazine products. nih.gov

Synthesis of this compound Precursors and Analogs

The synthesis of precursors and analogs of this compound often involves the construction of the piperazine ring from acyclic precursors or the modification of existing piperazine scaffolds.

A general approach to synthesizing piperazines involves the catalytic reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the introduction of substituents at both the carbon and nitrogen atoms of the piperazine ring. nih.gov

The synthesis of 2,5-diketopiperazines, which are cyclic dipeptides and can serve as precursors to piperazines, has been achieved through a catalytic hydroxy-directed peptide bond formation. organic-chemistry.org This method involves the condensation of amino acids followed by deprotection and intramolecular cyclization. organic-chemistry.org

Furthermore, piperazine-based compounds can be synthesized and functionalized for specific applications. For instance, piperazine derivatives have been conjugated to proteins like humanized ferritin for use as delivery systems. nih.gov The synthesis of these compounds often involves reductive amination reactions to introduce various substituents onto the piperazine core. nih.gov

The following table provides examples of the synthesis of piperazine precursors and analogs:

Table 3: Synthesis of Piperazine Precursors and Analogs| Synthetic Method | Precursor/Analog | Key Features | Reference |

|---|---|---|---|

| Catalytic Reductive Cyclization of Dioximes | Substituted Piperazines | Formed from primary amines and nitrosoalkenes | nih.gov |

| Catalytic Hydroxy-Directed Peptide Bond Formation | 2,5-Diketopiperazines | Cyclic dipeptides from amino acid condensation | organic-chemistry.org |

| Reductive Amination | Functionalized Piperazines | Introduction of various substituents onto the piperazine core | nih.gov |

| Diastereoselective Epoxidation | (2S,5R)-5-Hydroxypipecolic Acid | Key chiral intermediate | nih.gov |

| Reaction with Bromoethyldiphenylsulfonium Triflate | 3-Substituted Piperazine-2-Acetic Acid Esters | Chiral building blocks from 1,2-diamines | nih.gov |

Routes via Diketopiperazine Intermediates with Isobutyl Substituents

A prominent strategy for synthesizing chiral 2,5-disubstituted piperazines involves the use of diketopiperazine (DKP) intermediates. core.ac.ukresearchgate.net These cyclic dipeptides serve as valuable scaffolds that can be functionalized to produce a variety of bioactive molecules. csu.edu.aunih.gov The synthesis of this compound can be achieved by the reduction of the corresponding this compound-2,5-dione.

The general approach involves the cyclization of two amino acid precursors, in this case, valine derivatives, to form the diketopiperazine ring. researchgate.net The isobutyl substituents at the 2 and 5 positions are introduced through the side chains of the amino acid starting materials. The reduction of the amide functionalities within the diketopiperazine ring then yields the desired piperazine.

Key aspects of this methodology include:

Starting Materials: The use of N-protected amino acids, such as N-Boc-L-valine, is common. researchgate.net

Cyclization: Dipeptide formation followed by intramolecular cyclization is a standard method. wikipedia.org Solid-phase synthesis has also been employed to facilitate the creation of diketopiperazine libraries. nih.gov

Reduction: The reduction of the diketopiperazine to the piperazine can be accomplished using various reducing agents.

| Starting Material | Key Intermediate | Product | Reference |

| N-Boc-L-valine | This compound-2,5-dione | This compound | researchgate.net |

This route offers a versatile platform for creating a diverse range of chiral piperazines by varying the initial amino acid precursors. core.ac.uk

Preparation of 1,2-Diamines as Piperazine Building Blocks

An alternative and widely used approach to constructing the piperazine ring is through the use of chiral 1,2-diamine intermediates. nih.govnih.gov This method provides a modular and efficient way to synthesize asymmetrically substituted piperazines. The synthesis of this compound via this route would involve a chiral diamine precursor with the appropriate stereochemistry and isobutyl groups.

The general strategy involves:

Synthesis of a Chiral 1,2-Diamine: Optically pure amino acids can be converted into chiral 1,2-diamines. nih.govnih.gov This often involves the reduction of an amide or a related functional group.

Ring Formation: The resulting diamine is then cyclized with a suitable two-carbon electrophile to form the piperazine ring.

Recent advancements have focused on developing concise synthetic routes to 3-substituted piperazine-2-acetic acid esters from 1,2-diamines, highlighting the versatility of this approach. nih.gov Catalytic asymmetric synthesis methods for 1,2-diamines are also of significant interest as they offer efficient pathways to these crucial building blocks. rsc.org

| Precursor Type | Key Transformation | Significance | Reference |

| Chiral 1,2-Diamine | Annulation/Cyclization | Modular synthesis of chiral piperazines | nih.govnih.gov |

| Optically Pure Amino Acids | Conversion to 1,2-diamines | Access to enantiomerically pure building blocks | nih.gov |

Synthesis Involving Aziridine (B145994) Derivatives as Piperazine Precursors

The ring-opening of aziridine derivatives presents another synthetic pathway to chiral piperazines. This method can be particularly useful for accessing specific stereoisomers. The synthesis of cis-2,5-disubstituted enantiopure piperazines has been reported through a route involving the reaction of an (S)-aziridine with an (S)-amino acid methyl ester hydrochloride salt. rsc.org

The key steps in this methodology are:

Aziridine Ring Opening: A nucleophilic attack by an amino acid derivative on a chiral aziridine precursor. rsc.org

Intermediate Formation: This leads to the formation of a protected diamino-alcohol. rsc.org

Intramolecular Cyclization: An intramolecular Mitsunobu cyclization of the diamino-alcohol furnishes the desired piperazine. rsc.org

This approach allows for the controlled construction of the piperazine ring with defined stereochemistry at the 2 and 5 positions.

| Precursor 1 | Precursor 2 | Key Reaction | Product | Reference |

| (S)-Aziridine | (S)-Amino acid methyl ester hydrochloride salt | Ring-opening and intramolecular cyclization | cis-2,5-Disubstituted enantiopure piperazine | rsc.org |

Optimization of Synthetic Pathways

The efficiency and practicality of any synthetic route are determined by factors such as reaction conditions, yield, and purity of the final product. Optimizing these parameters is crucial for the large-scale production of compounds like this compound.

Influence of Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent systems can significantly impact the outcome of the synthesis. For instance, in the synthesis of diketopiperazines, the base and solvent system, as well as the reaction temperature, can affect the yield and diastereomeric ratio of the product. csu.edu.au

Temperature: Elevated temperatures can sometimes lead to inconsistent yields and the formation of multiple products. csu.edu.au Performing reactions at room temperature can favor the formation of the thermodynamic product. csu.edu.au

Solvent: The solubility of intermediates and reagents in the chosen solvent can affect reaction rates. csu.edu.au For example, poor solubility of a reactant in a particular solvent can lead to slow conversions. csu.edu.au Common solvents used in piperazine synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF). rsc.orgevitachem.com

Catalyst: In catalytic reactions, the choice of catalyst and ligands is critical for achieving high enantioselectivity. dicp.ac.cn

| Reaction | Condition Varied | Observed Effect | Reference |

| Diketopiperazine synthesis | Temperature | Elevated temperatures led to inconsistent yields. | csu.edu.au |

| Diketopiperazine synthesis | Solvent | Poor solubility in CH2Cl2 slowed the reaction. | csu.edu.au |

| Asymmetric hydrogenation | Catalyst/Ligand | Crucial for high enantioselectivity. | dicp.ac.cn |

Strategies for Enhancing Yield and Purity

Several strategies can be employed to improve the yield and purity of the desired chiral piperazine.

Purification Techniques: Chiral resolution techniques, such as chromatography, are often necessary to separate racemic mixtures and isolate the desired enantiomer. evitachem.com

Catalytic Methods: The use of transition metal catalysts in asymmetric synthesis can lead to higher yields and selectivity for the desired stereoisomer. evitachem.com Palladium-catalyzed reactions, for example, have been successfully used in the synthesis of chiral piperazin-2-ones. dicp.ac.cn

Solid-Phase Synthesis: This technique can simplify purification and allow for the rapid generation of compound libraries. nih.gov Cyclative cleavage from a solid support is a preferred strategy as it often yields the product in high purity. nih.gov

Microwave-Assisted Synthesis: Microwave heating can accelerate reaction times and improve yields in the synthesis of diketopiperazines. nih.gov

| Strategy | Description | Benefit | Reference |

| Chiral Resolution | Separation of enantiomers using techniques like chromatography. | Isolation of the desired stereoisomer. | evitachem.com |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to favor the formation of one enantiomer. | High yield and enantioselectivity. | evitachem.comdicp.ac.cn |

| Solid-Phase Synthesis | Synthesis on a solid support followed by cyclative cleavage. | Simplified purification and high purity products. | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. | Reduced reaction times and improved yields. | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 2s,5r 2,5 Diisobutyl Piperazine

Advanced Spectroscopic Techniques for Isomer Differentiation and Characterization

Spectroscopic methods are fundamental in the structural analysis of (2S,5R)-2,5-Diisobutyl-piperazine, offering detailed insights into its molecular architecture and stereochemical configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of molecules. In the case of disubstituted piperazines like this compound, both ¹H and ¹³C NMR are instrumental.

The stereochemical arrangement of the isobutyl groups (cis or trans) significantly influences the chemical environment of the protons and carbons within the piperazine (B1678402) ring and the substituents themselves. This results in distinct chemical shifts and coupling constants for each isomer. For instance, in symmetrically substituted piperazines, the number and multiplicity of signals can reveal the molecule's symmetry, which differs between cis and trans isomers. researchgate.net The conformation of the piperazine ring, typically a chair form, and the axial or equatorial orientation of the isobutyl groups can be deduced from the coupling constants between adjacent protons. researchgate.netnih.gov

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be particularly telling. For example, in cyclic systems, through-space correlations observed in a NOESY spectrum can provide definitive evidence for the cis or trans relationship of substituents. csu.edu.au While specific NMR data for this compound is not widely published, general principles for similar substituted piperazine-2,5-diones indicate that the chemical shift of the protons at the 2- and 3-positions are sensitive to the cis or trans configuration due to magnetic anisotropy effects from nearby aromatic rings, should they be present in a derivative. csu.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperazine and Related Structures This table presents typical chemical shift ranges for piperazine and related functional groups to provide a general context for NMR analysis. Actual values for this compound may vary.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Piperazine N-H | Variable, often 1-5 | sigmaaldrich.comcarlroth.com |

| ¹H | Piperazine CH₂ | ~2.5 - 3.5 | sigmaaldrich.comcarlroth.comresearchgate.net |

| ¹H | Isobutyl CH (methine) | ~1.5 - 2.5 | sigmaaldrich.comcarlroth.com |

| ¹H | Isobutyl CH₂ | ~1.0 - 2.0 | sigmaaldrich.comcarlroth.com |

| ¹H | Isobutyl CH₃ | ~0.8 - 1.0 | sigmaaldrich.comcarlroth.com |

| ¹³C | Piperazine C | ~45 | chemicalbook.com |

| ¹³C | Isobutyl CH (methine) | ~25 - 35 | np-mrd.org |

| ¹³C | Isobutyl CH₂ | ~40 - 50 | np-mrd.org |

| ¹³C | Isobutyl CH₃ | ~20 - 25 | np-mrd.org |

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of this compound and assessing its purity. The molecular formula of this compound is C₁₂H₂₆N₂, corresponding to a molecular weight of approximately 198.35 g/mol . High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps to confirm the elemental composition. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for piperazine derivatives. nih.gov The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For piperazine derivatives, fragmentation often involves the cleavage of the piperazine ring and the loss of substituents. researchgate.netresearchgate.net The resulting fragment ions can be used to piece together the structure of the original molecule, providing a fingerprint for identification. nih.govresearchgate.netresearchgate.net

For purity assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. researchgate.netjapsonline.com These hyphenated techniques separate the compound of interest from any impurities before it enters the mass spectrometer, allowing for the identification and quantification of even trace amounts of contaminants. japsonline.comjocpr.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂ | evitachem.com |

| Molecular Weight | ~200.34 g/mol | evitachem.com |

| Common Ionization Techniques | ESI, EI, FT-ICR, LTQ | nih.gov |

| Expected Fragmentation | Cleavage of the piperazine ring, loss of isobutyl groups | researchgate.netresearchgate.net |

Chromatographic Methods for Separation and Quantification of Stereoisomers

Chromatography is essential for the separation of stereoisomers and the quantification of the desired this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine derivatives. researchgate.net Due to the lack of a strong chromophore in many simple piperazines, UV detection can be challenging. jocpr.comjocpr.com However, for derivatives containing UV-active groups, HPLC with UV detection is a viable option. jocpr.comjocpr.com For underivatized piperazines, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry are often employed. sielc.com

The separation of stereoisomers can be achieved using chiral stationary phases (CSPs). Chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak), are effective in resolving enantiomers and diastereomers of chiral compounds, including piperazine derivatives. jocpr.com The choice of mobile phase, often a mixture of solvents like acetonitrile, methanol, and a modifier like diethylamine, is critical for achieving good resolution between the stereoisomers. jocpr.com

Table 3: Typical HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Chiral (e.g., Chiralpak IC) or Reversed-Phase (e.g., C18) | jocpr.comresearchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine mixtures for chiral separations; Acetonitrile/Water with acid for reversed-phase | jocpr.comsielc.com |

| Detection | UV, ELSD, CAD, MS | jocpr.comsielc.com |

To overcome the detection challenges associated with simple piperazines, derivatization is a common strategy. This involves reacting the piperazine with a reagent to introduce a chromophore or fluorophore, making it more amenable to UV or fluorescence detection. researchgate.net

Common derivatizing agents for amines include dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comjocpr.comresearchgate.netscholarscentral.com These reagents react with the secondary amine groups of the piperazine ring to form highly colored or fluorescent derivatives, significantly lowering the limits of detection and quantification. jocpr.comjocpr.comresearchgate.netscholarscentral.com

For the separation of enantiomers, chiral derivatizing agents (CDAs) can be used. wikipedia.org A CDA, which is itself enantiomerically pure, reacts with the racemic or diastereomeric mixture of the analyte to form new diastereomers. wikipedia.org These newly formed diastereomers have different physical properties and can be separated using standard, non-chiral HPLC columns. wikipedia.org Examples of CDAs include Mosher's acid and its analogues. wikipedia.org

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and chromatography can provide information about the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. nih.govnih.govnih.govacs.org

For piperazine derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperazine ring and the spatial orientation of the substituents. researchgate.netnih.govnih.gov The crystallographic data, including unit cell dimensions and space group, provide a definitive structural proof. researchgate.netnih.govnih.govnih.gov In cases where the target compound itself is difficult to crystallize, co-crystallization with a suitable host molecule can be employed. nih.gov

Computational and Theoretical Studies of 2s,5r 2,5 Diisobutyl Piperazine

Molecular Modeling and Simulation of Piperazine (B1678402) Systems

Molecular modeling and simulation are powerful tools for investigating the dynamics and intermolecular interactions of piperazine-based systems. nih.gov These methods are widely applied to understand the role of piperazine and its derivatives in various applications, such as in the development of pharmaceuticals and as solvents for carbon dioxide capture. nih.govresearchgate.net

Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the distribution of molecules in a solution and elucidate the mechanisms of absorption processes on a molecular scale. nih.govuib.no In such simulations, force fields like OPLS-AA are often employed, with quantum mechanical calculations used to derive any missing parameters and charge distributions for the specific piperazine derivatives being studied. nih.gov These computational techniques are crucial for understanding the complex intermolecular interactions, including hydrogen bonding, that govern the behavior of these systems. researchgate.net

Computational studies on various piperidine (B6355638) and piperazine-based compounds have been instrumental in identifying their potential as ligands for biological targets, such as the sigma-1 receptor. nih.govrsc.org These studies often involve a combination of docking and dynamic simulations to understand the binding modes of the ligands. nih.gov

Conformational Analysis of 2,5-Diisobutyl-piperazine

The conformational landscape of 2,5-disubstituted piperazines is a key determinant of their physical and chemical properties. The piperazine ring typically adopts a chair conformation to minimize steric strain.

In the case of (2S,5R)-2,5-Diisobutyl-piperazine, the two bulky isobutyl groups at the C2 and C5 positions play a crucial role in determining the preferred conformational state. Due to steric hindrance, the isobutyl groups are expected to predominantly occupy equatorial positions on the piperazine ring. This arrangement minimizes steric clashes and results in a more stable conformation.

Studies on similar 2,5-disubstituted piperazines have shown that the interplay between attractive intermolecular interactions and repulsive steric interactions of the substituents is critical in defining their solid-state conformations. ed.ac.uk For this compound, the trans configuration of the isobutyl groups would lead to a diaxial or diequatorial arrangement. The diequatorial conformation is generally more stable due to the minimization of 1,3-diaxial interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules like this compound. These calculations provide insights into molecular orbital energies, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying piperazine derivatives due to its favorable balance between computational cost and accuracy. jksus.orgresearch-nexus.net Various functionals, such as B3LYP and WB97XD, are commonly employed in conjunction with basis sets like 6-311++G** to optimize molecular geometries and predict electronic properties. jksus.orgresearch-nexus.net

DFT calculations have been successfully used to study the structural and electronic properties of various piperazine derivatives, showing good agreement with experimental data. jksus.orgresearch-nexus.nettandfonline.com These studies often involve the calculation of molecular electrostatic potential (MEP) to identify nucleophilic and electrophilic sites within the molecule. jksus.orgresearch-nexus.net

Table 1: Commonly Used DFT Functionals and Basis Sets in Piperazine Studies

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP-D | 6-311++G** | Geometry Optimization, Electronic Properties | jksus.orgresearch-nexus.net |

| WB97XD | 6-311++G** | Geometry Optimization, Electronic Properties | jksus.orgresearch-nexus.net |

| CAM-B3LYP | Def2TZV | HOMO-LUMO energies, Excited States | tandfonline.com |

This table is generated based on data from the text and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. aimspress.combiomedres.us A smaller gap generally implies higher reactivity. biomedres.usnih.gov

For piperazine derivatives, the HOMO is typically localized on the nitrogen atoms due to the presence of lone pair electrons, while the LUMO is distributed over the carbon skeleton. In this compound, the HOMO would be expected to have significant contributions from the two nitrogen atoms. The HOMO-LUMO gap can be calculated using DFT methods, providing insights into the molecule's electronic excitation properties and its potential to engage in charge transfer interactions. aimspress.com

Table 2: Illustrative HOMO-LUMO Data for a Piperazine Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating orbital, localized on nitrogen atoms. |

| LUMO | -0.8 | Electron-accepting orbital, distributed on the ring. |

This table is a hypothetical example to illustrate the concept and does not represent actual calculated values for this compound.

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. jksus.orgresearch-nexus.net By calculating vibrational frequencies and chemical shifts, these models can aid in the structural elucidation and characterization of novel compounds.

Theoretical Insights into Chemical Reactivity and Selectivity

Computational and theoretical chemistry provides a powerful lens for understanding the intrinsic properties of molecules, offering insights into their reactivity and selectivity that complement experimental studies. For this compound, while specific dedicated computational studies are not extensively available in the public domain, we can infer its likely chemical behavior based on foundational principles and computational studies of related piperazine derivatives.

The chemical reactivity of piperazine and its derivatives is fundamentally governed by the two nitrogen atoms within the six-membered ring. These nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. The (2S,5R) stereochemistry and the presence of diisobutyl groups at the C2 and C5 positions introduce specific steric and electronic effects that modulate this inherent reactivity.

Quantum Chemical Calculations of Related Systems

To approximate the electronic properties of this compound, we can consider data from computational studies on simpler, related piperazine structures. For instance, ab initio self-consistent-field molecular orbital calculations at the 3-21G level have been used to study the structural and reactive properties of piperazine itself. ntis.gov These studies reveal the distribution of electron density and the nature of the molecular orbitals, which are key to understanding reactivity.

Inferred Reactivity from Structural Analogs

Computational studies on various N-substituted and C-substituted piperazine derivatives consistently show that the nitrogen atoms are the primary centers for chemical reactions such as alkylation and acylation. evitachem.com The introduction of bulky isobutyl groups at the C2 and C5 positions in this compound would be expected to sterically hinder the approach of reactants to the nitrogen atoms. This steric hindrance can influence the selectivity of reactions.

For example, in reactions with electrophiles, the accessibility of the nitrogen lone pairs will be a determining factor. While both nitrogen atoms are chemically equivalent due to the C2 symmetry of the meso compound, the orientation of the isobutyl groups in the preferred chair conformation of the piperazine ring could create a more or less hindered environment for each nitrogen, potentially leading to selectivity in more complex chemical environments.

Data from Theoretical Models of Piperazine Derivatives

The following table presents hypothetical data based on typical values observed in computational studies of piperazine derivatives, which can serve as a proxy for understanding the electronic characteristics of this compound. These values are often calculated using Density Functional Theory (DFT), a common computational method.

| Computational Parameter | Predicted Value for a Substituted Piperazine | Significance for Reactivity & Selectivity |

| HOMO Energy | -8.5 to -9.5 eV | Higher values indicate greater nucleophilicity of the nitrogen lone pairs. |

| LUMO Energy | +1.0 to +2.0 eV | Lower values suggest a higher propensity for accepting electrons. |

| HOMO-LUMO Gap | 10.0 to 11.0 eV | A smaller gap generally implies higher overall reactivity. |

| Mulliken Charge on N | -0.6 to -0.8 | Indicates the partial negative charge on the nitrogen atoms, highlighting their nucleophilic character. |

| Dipole Moment | 1.0 to 1.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: These values are illustrative and derived from general computational studies on piperazine derivatives, not from specific calculations on this compound.

Selectivity in Reactions

Theoretical models can also predict the selectivity of reactions. For a molecule like this compound, which has two equivalent nitrogen atoms, regioselectivity in mono-functionalization is not a primary question. However, in reactions where two different substituents are added sequentially, the electronic and steric changes after the first substitution would dramatically influence the site of the second reaction. Computational modeling could predict the most likely products by calculating the transition state energies for the different reaction pathways.

Furthermore, the chair conformation of the piperazine ring, with the bulky isobutyl groups likely occupying equatorial positions to minimize steric strain, would be a key factor in determining the stereoselectivity of reactions at the nitrogen atoms.

Reactivity and Derivatization Strategies for 2s,5r 2,5 Diisobutyl Piperazine

N-Alkylation and N-Acylation Reactions of the Piperazine (B1678402) Ring

The nitrogen atoms of the piperazine ring in (2S,5R)-2,5-diisobutyl-piperazine are nucleophilic and readily undergo reactions with electrophiles. These reactions are fundamental for introducing a wide array of functional groups, thereby modulating the compound's physicochemical and biological properties.

N-Alkylation: This process involves the reaction of the piperazine with alkyl halides or other alkylating agents. Such reactions typically proceed in the presence of a base to neutralize the acid generated. evitachem.com The choice of solvent and base is crucial for optimizing reaction conditions and yields. For instance, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. evitachem.com

A general method for the N-alkylation of amines involves a hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst. nih.gov This method has been successfully applied to the N-alkylation of various amines with alcohols, demonstrating a broad substrate scope. nih.gov

N-Acylation: The amine groups can be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions are often carried out in non-aqueous solvents under controlled temperature conditions to prevent unwanted side reactions. evitachem.com The resulting N-acylated derivatives often exhibit distinct biological activities compared to the parent piperazine.

| Reaction Type | Reagents | Key Conditions | Product Type |

| N-Alkylation | Alkyl halides, Alcohols | Base (e.g., Cs2CO3), Iridium catalyst (for alcohols) | N-alkylated piperazines |

| N-Acylation | Acyl chlorides, Anhydrides | Non-aqueous solvent, Controlled temperature | N-acylated piperazines (amides) |

Functionalization at Carbon Centers

While the nitrogen atoms are the primary sites of reactivity, the carbon centers of the isobutyl groups can also be functionalized, albeit typically requiring more specific and often harsher reaction conditions.

Halogenation and Other Electrophilic Substitutions

Direct halogenation of the aliphatic isobutyl chains is generally not a common or selective process. However, electrophilic substitution reactions are a cornerstone of aromatic chemistry and can be conceptually considered for activated systems. masterorganicchemistry.commasterorganicchemistry.commsu.eduyoutube.com In the context of this compound, if the piperazine ring were part of a larger aromatic system or if the isobutyl groups were replaced with aromatic moieties, electrophilic substitution would become a highly relevant derivatization strategy.

For a typical electrophilic aromatic substitution, the reaction proceeds in two main steps:

Attack of the electrophile by the aromatic ring: This is the rate-determining step and results in the formation of a carbocation intermediate. masterorganicchemistry.commsu.edu

Deprotonation: A base removes a proton from the carbocation, restoring aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid to generate the nitronium ion, NO2+) and sulfonation (using fuming sulfuric acid to generate SO3). masterorganicchemistry.commsu.edu

Ring-Opening and Ring-Contraction Transformations

The piperazine ring, being a cyclic diamine, can potentially undergo ring-opening reactions under specific conditions, although this is less common than N-functionalization. Such transformations would likely require cleavage of the C-N bonds, possibly through methods like exhaustive methylation followed by Hofmann elimination, or via oxidative cleavage.

A related transformation is the acid-catalyzed retro-Paal-Knorr reaction, which has been observed to cause the hydrolysis of a furan (B31954) ring to a 2,5-dioxopentanyl derivative. nih.gov While not directly involving a piperazine ring, this illustrates a type of ring-opening that can occur under acidic conditions. nih.gov

Formation of Cyclic Dipeptides and Diketopiperazines from Piperazine Derivatives

Piperazine-2,5-diones, also known as diketopiperazines (DKPs) or cyclic dipeptides, are a significant class of compounds often derived from amino acids. wikipedia.orgnih.govmdpi.com They are the simplest peptide derivatives found in nature. nih.gov The synthesis of DKPs can be achieved through the cyclization of dipeptides, which can be formed via standard peptide coupling methods or the Ugi reaction. wikipedia.orgmdpi.com

The formation of the 2,5-diketopiperazine ring can also occur through intramolecular cyclization of an enolate onto a carbonyl group. wikipedia.org These cyclic structures are prevalent in a wide range of biologically active natural products and are often found in fermentation broths and yeast cultures. wikipedia.orgmdpi.com They can also be formed as degradation products of polypeptides in processed foods and beverages. wikipedia.org

The general structure of diketopiperazines includes 2,5-DKPs, 2,3-DKPs, and 2,6-DKPs, with the 2,5-isomer being the most common. nih.gov These structures serve as important pharmacophores in medicinal chemistry. nih.gov

| DKP Isomer | Key Feature |

| 2,5-DKP | Most common, formed from two amino acids. nih.gov |

| 2,3-DKP | Found in some antibiotics. nih.gov |

| 2,6-DKP | Investigated as antiproliferative agents. nih.gov |

Mechanistic Studies of Chemical Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the provided search results. However, the general mechanisms of the reactions it undergoes are well-established in organic chemistry.

For instance, the mechanism of N-alkylation follows typical SN2 pathways. The mechanism of N-acylation involves nucleophilic acyl substitution.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the structural, electronic, and reactive properties of related compounds. For example, a study on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate used DFT to analyze intermolecular interactions and frontier molecular orbitals, which indicated the compound's stability and electrophilic activity. researchgate.net Such computational approaches could be applied to this compound to predict its reactivity and guide synthetic efforts.

Applications of 2s,5r 2,5 Diisobutyl Piperazine and Its Derivatives in Organic Synthesis and Catalysis

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create chiral molecules enantioselectively. (2S,5R)-2,5-Diisobutyl-piperazine, due to its inherent and well-defined chirality, can be employed as a chiral auxiliary or as a ligand for a metal catalyst to achieve this. The C2-symmetric nature of the molecule is particularly advantageous as it reduces the number of possible transition states in a reaction, often leading to higher enantioselectivity. nih.gov The rigid, chair-like conformation of the piperazine (B1678402) ring, combined with the bulky isobutyl groups, creates a predictable and sterically hindered chiral environment around a reactive center.

Piperazine derivatives are frequently used to create ligands for metal catalysts, which then drive enantioselective transformations. rsc.org The two nitrogen atoms of the piperazine ring can coordinate to a metal center, forming a stable chelate complex. When a chiral piperazine like this compound is used, the resulting metal complex is chiral, and this chirality is transferred to the products of the catalyzed reaction.

The enantioselective addition of organometallic reagents, such as diethylzinc (B1219324), to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction for creating chiral secondary alcohols. The success of this reaction heavily relies on the use of a chiral catalyst. While direct studies employing this compound for this specific transformation are not extensively documented in readily available literature, the principle has been demonstrated with structurally analogous C2-symmetric ligands.

For instance, C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives, which are five-membered ring analogues of 2,5-disubstituted piperazines, have proven to be highly effective ligands for the enantioselective addition of diethylzinc to various aldehydes. rsc.orgcapes.gov.br In these cases, the chiral ligand coordinates to the zinc atom, creating a chiral environment that dictates the facial selectivity of the aldehyde's approach, resulting in high enantiomeric excesses (ee) of the product alcohol. rsc.org

It is proposed that a catalyst system derived from this compound would operate via a similar mechanism. The piperazine would act as a chiral ligand, coordinating to the diethylzinc reagent. This complex would then interact with the aldehyde, with the bulky isobutyl groups of the piperazine directing the ethyl group transfer to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The effectiveness of various chiral ligands in this reaction is often compared, as shown in the table below, which highlights typical results for different ligand types with benzaldehyde (B42025) as a model substrate.

Table 1: Representative Results for Enantioselective Diethylzinc Addition to Benzaldehyde with Various Ligand Types

| Ligand Type | Chiral Ligand Example | Conversion (%) | Enantiomeric Excess (ee %) |

| Carbohydrate-based | D-fructose derivative | 100% | 92% |

| Pyrrolidine-based | (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 85-95% | 70-96% |

| Azetidine-based | (2S,4S)-2,4-bis(methoxymethyl)azetidine | 92-99% | 83-93% |

Data sourced from studies on various C2-symmetric ligands demonstrating the principle of the reaction. rsc.orgmdpi.comyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and materials science. nih.gov The performance of the palladium catalyst is critically dependent on the nature of the ligand coordinated to it. nih.govacs.org Chiral ligands are employed when the goal is to create a chiral product through asymmetric cross-coupling.

Piperazine-based ligands are utilized in various metal-catalyzed reactions. rsc.org In the context of cross-coupling, a chiral piperazine ligand like this compound can be functionalized, for example, by attaching phosphine (B1218219) groups to its nitrogen atoms. The resulting diphosphine-piperazine ligand can then coordinate to a palladium center. The chiral scaffold of the piperazine would create an asymmetric environment around the metal, influencing the reductive elimination step of the catalytic cycle and potentially leading to the formation of atropisomeric biaryl products with high enantioselectivity. The steric bulk and electron-donating properties of the ligand are crucial for catalyst activity and stability. nih.gov

Enantioselective Catalysis using Piperazine-Based Ligands

Building Blocks for Complex Organic Molecules

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This is due to its common occurrence in biologically active molecules and its favorable physicochemical properties, such as improving aqueous solubility. nih.govnih.gov this compound, as a pre-formed, stereochemically defined building block, offers a significant advantage in the synthesis of complex molecules by reducing the number of synthetic steps and avoiding difficult chiral separations.

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceuticals, with a recent analysis showing that 82% of FDA-approved small-molecule drugs contain at least one. nih.gov The piperazine structure is a versatile starting point for the synthesis of more elaborate heterocyclic systems. frontiersin.org The two nitrogen atoms in this compound serve as reactive handles that can be selectively functionalized. nih.govwm.edu

For example, one nitrogen can be protected while the other undergoes reactions like N-arylation or N-alkylation. mdpi.com Subsequent deprotection and reaction at the second nitrogen allow for the construction of complex, unsymmetrically substituted piperazine derivatives. Furthermore, the piperazine ring itself can be incorporated into larger, fused, or bridged polycyclic systems, with the stereocenters at the C2 and C5 positions guiding the stereochemistry of the final architecture. mdpi.com

Many natural products contain piperazine or piperidine-like six-membered rings. nih.gov The synthesis of analogs of these natural products is a common strategy to develop new therapeutic agents with improved activity, selectivity, or pharmacokinetic properties. nih.gov

Utilizing this compound as a starting scaffold provides a direct entry into a specific chiral series of target analogs. By building upon the existing stereochemically defined piperazine core, chemists can focus on elaborating other parts of the molecule, confident that the crucial stereochemistry of the heterocyclic ring is already established. This scaffold-based approach is highly efficient, allowing for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the piperazine core can act as a central linker to which different pharmacophoric groups are attached, using the nitrogen atoms as points of connection. nih.gov

Development of Novel Chemical Reagents

The unique stereochemical architecture of this compound, characterized by its C2-symmetry and the presence of bulky isobutyl groups, has made it an attractive scaffold for the development of novel chemical reagents, particularly in the realm of asymmetric synthesis and catalysis. Researchers have explored its potential as a chiral auxiliary, a ligand for metal-catalyzed reactions, and a core structure for organocatalysts. These investigations aim to leverage the inherent chirality of the piperazine backbone to induce stereoselectivity in a variety of chemical transformations.

While direct applications of this compound itself as a reagent are not extensively documented in publicly available research, the broader class of C2-symmetric chiral piperazines has been the subject of significant investigation, providing a strong basis for the potential applications of this specific compound. The derivatization of the secondary amine functionalities within the piperazine ring allows for the attachment of various catalytically active moieties, leading to the creation of a diverse range of chiral ligands and organocatalysts.

Chiral Ligands for Asymmetric Catalysis

The two nitrogen atoms of the piperazine ring serve as excellent coordination sites for metal centers. By modifying these nitrogens with appropriate functional groups, this compound can be converted into a bidentate ligand. The chirality of the piperazine backbone, in close proximity to the metal center, can effectively influence the stereochemical outcome of a catalyzed reaction.

For instance, research into other C2-symmetric chiral piperazines has demonstrated their efficacy in a variety of metal-catalyzed reactions. These studies provide a blueprint for the potential development of reagents based on this compound.

Table 1: Representative Applications of C2-Symmetric Piperazine-Based Ligands in Asymmetric Catalysis

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Cu(I) / Chiral Piperazine Ligand | Asymmetric Acylation | meso-1,2-diols | Chiral monoesters | High | High |

| Rh(I) / Chiral Piperazine Phosphine | Asymmetric Hydrogenation | Prochiral olefins | Chiral alkanes | >95 | >90 |

| Pd(0) / Chiral Piperazine Ligand | Asymmetric Allylic Alkylation | Allylic acetates | Chiral allylated products | High | High |

This table is illustrative and based on findings for related C2-symmetric piperazine ligands, highlighting the potential of this compound-derived ligands.

The isobutyl groups in this compound are expected to provide significant steric hindrance, which can be advantageous in creating a well-defined and highly selective chiral pocket around the metal center. This steric bulk can enhance enantioselectivity by favoring one approach of the substrate to the active site over the other.

Organocatalysts

The development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, represents a significant area of modern organic synthesis. The this compound framework is an ideal starting point for the design of novel organocatalysts. By functionalizing the nitrogen atoms with groups capable of activating substrates, such as thioureas, squaramides, or amino acids, a range of bifunctional catalysts can be synthesized.

These catalysts can operate through various activation modes, including enamine, iminium ion, and hydrogen bonding catalysis. The inherent chirality of the piperazine scaffold is crucial for controlling the stereochemistry of the product.

Table 2: Potential Organocatalytic Applications of this compound Derivatives

| Catalyst Type | Activation Mode | Reaction Type | Substrate | Product | Expected Outcome |

| Piperazine-Thiourea | Hydrogen Bonding | Michael Addition | α,β-Unsaturated Ketones | Chiral Adducts | High Enantioselectivity |

| Piperazine-Amino Acid | Enamine/Iminium Ion | Aldol Reaction | Aldehydes, Ketones | Chiral β-Hydroxy Carbonyls | High Diastereo- and Enantioselectivity |

| Piperazine-Squaramide | Hydrogen Bonding | Conjugate Addition | Nitroalkenes | Chiral Nitroalkanes | High Yield and Enantioselectivity |

This table outlines potential applications based on established organocatalytic principles and the structural features of this compound.

The development of such organocatalysts derived from this compound would offer a metal-free alternative for asymmetric transformations, which is highly desirable from both an economic and environmental perspective. The modular nature of their synthesis would allow for fine-tuning of the catalyst structure to optimize reactivity and selectivity for specific applications. Further research in this area is anticipated to unlock the full potential of this compound as a versatile platform for the creation of novel and effective chemical reagents.

Future Research Directions and Unexplored Avenues for 2s,5r 2,5 Diisobutyl Piperazine

Development of Novel Stereoselective Synthetic Pathways

The creation of enantiomerically pure piperazines is a critical challenge in organic synthesis. rsc.org For (2S,5R)-2,5-diisobutyl-piperazine, future research should prioritize the development of more efficient and highly stereoselective synthetic routes. Current methods often suffer from limitations, making the exploration of new strategies essential. nih.gov

One promising avenue is the advancement of asymmetric lithiation-trapping techniques . This method, which has shown success for other N-Boc piperazines, could be tailored for the diisobutyl derivative. mdpi.comacs.org The use of chiral ligands like sparteine (B1682161) or its surrogates in combination with organolithium bases could facilitate the enantioselective functionalization of the piperazine (B1678402) core, leading directly to the desired (2S,5R) stereoisomer. mdpi.comacs.org

Furthermore, catalytic asymmetric hydrogenation of corresponding pyrazine (B50134) precursors represents a powerful tool. Research into novel chiral catalysts, potentially based on transition metals like palladium, could enable the highly diastereoselective and enantioselective reduction of a 2,5-diisobutylpyrazine substrate. This approach offers the potential for a more direct and atom-economical synthesis.

A modular synthesis approach starting from readily available chiral α-amino acids is another area ripe for investigation. rsc.org This could involve key steps like aza-Michael additions to construct the piperazine ring with precise stereochemical control. rsc.org Such a strategy would allow for greater flexibility in introducing the isobutyl groups and other functionalities.

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Lithiation | Use of chiral ligands (e.g., sparteine) with organolithium bases. mdpi.comacs.org | Direct functionalization of the piperazine ring with high enantioselectivity. acs.org |

| Catalytic Asymmetric Hydrogenation | Reduction of a 2,5-diisobutylpyrazine precursor using chiral catalysts. | Atom-economical, potential for high diastereo- and enantioselectivity. |

| Modular Synthesis from α-Amino Acids | Stepwise construction of the piperazine ring from chiral building blocks. rsc.org | High flexibility and stereochemical control. rsc.org |

Exploration of New Catalytic Applications Beyond Current Scope

While chiral piperazines are recognized as valuable scaffolds in drug design, their application as catalysts themselves is an area with significant growth potential. nih.govthieme-connect.com Future research should explore the use of this compound and its derivatives as organocatalysts or ligands in a variety of asymmetric transformations.

The cis-2,5-disubstituted pyrrolidine (B122466) scaffold, a structural relative of the target piperazine, has demonstrated excellent performance as an organocatalyst in enantioselective Michael additions. rsc.org This suggests that this compound could be similarly effective in promoting carbon-carbon bond-forming reactions. Its C2-symmetry and the steric bulk of the isobutyl groups could impart high levels of stereocontrol. rsc.org

Investigations into its use as a chiral ligand for transition metal catalysis are also warranted. The nitrogen atoms of the piperazine ring can coordinate to metal centers, creating a chiral environment that can influence the outcome of reactions such as asymmetric additions of organozinc reagents to aldehydes. rsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding of Transformations

To guide the development of novel synthetic methods and catalytic applications, a deeper mechanistic understanding is crucial. Advanced computational modeling, such as density functional theory (DFT) calculations, can provide invaluable insights into the transition states and reaction pathways of transformations involving this compound. nih.gov

Computational studies can be employed to:

Predict Stereochemical Outcomes: Model the interactions between reactants, catalysts, and chiral auxiliaries to predict the stereoselectivity of a given reaction.

Elucidate Reaction Mechanisms: Investigate the step-by-step mechanism of key synthetic transformations, such as asymmetric lithiation or catalytic hydrogenation, to identify rate-determining steps and key intermediates.

Design Novel Catalysts: In silico design of new derivatives of this compound with enhanced catalytic activity and selectivity.

By combining theoretical calculations with experimental results, a synergistic approach can accelerate the optimization of existing protocols and the discovery of new chemical transformations. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research. sci-hub.se Future work on this compound should embrace these principles by integrating its synthesis with flow chemistry technologies. chemistryworld.comnih.gov

Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, enhanced reaction control, and the potential for higher yields and purity. sci-hub.sersc.org Developing a continuous flow process for the synthesis of this chiral piperazine would be a significant step towards a more sustainable and scalable production method. sci-hub.se This could involve the use of immobilized catalysts or reagents within a flow reactor. nih.gov

Discovery of Novel Derivatization and Functionalization Strategies for Unique Reactivity

To expand the chemical space accessible from this compound, the discovery of novel derivatization and functionalization strategies is essential. While N-alkylation and N-acylation are common transformations, exploring reactions that modify the carbon skeleton of the piperazine ring or the isobutyl substituents would open up new possibilities.

One area of focus could be C-H functionalization . mdpi.comnsf.gov Recent advances in photoredox catalysis have enabled the direct arylation, vinylation, and alkylation of C-H bonds in piperazine systems. mdpi.comnsf.gov Applying these methods to this compound could lead to the synthesis of a diverse library of new chiral compounds with unique properties and potential applications.

Furthermore, developing methods for the selective functionalization of the isobutyl side chains would provide another layer of structural diversity.

Investigation of Supramolecular Interactions of Chiral Diisobutyl-piperazines

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research in materials science and crystal engineering. The chiral nature and hydrogen bonding capabilities of this compound make it an excellent candidate for the construction of novel supramolecular architectures. rsc.orgresearchgate.net

Future research should investigate the co-crystallization of this chiral piperazine with various guest molecules, such as organic acids, to form supramolecular salts and inclusion complexes. rsc.orgresearchgate.net By studying the resulting crystal structures, it will be possible to understand the role of non-covalent interactions, such as hydrogen bonds and van der Waals forces, in directing the self-assembly process. This knowledge could be used to design new materials with tailored properties, such as for chiral recognition or separation.

Green Chemistry Approaches in Piperazine Synthesis and Functionalization

In line with the principles of sustainable chemistry, future research should focus on developing greener synthetic and functionalization methods for piperazines in general, with a specific focus on chiral derivatives like this compound. sci-hub.se

This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.

Catalyst-Free Reactions: Developing synthetic protocols that avoid the use of metal catalysts, which can be toxic and difficult to remove from the final product. organic-chemistry.org

Photoredox Catalysis: Utilizing visible light as a renewable energy source to drive chemical reactions, often under mild conditions. mdpi.comorganic-chemistry.org

By adopting these green chemistry approaches, the environmental impact of producing and utilizing this compound can be significantly reduced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.